di(1H-pyrrol-2-yl)methanone
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Overview
Description
Di(1H-pyrrol-2-yl)methanone: is an organic compound with the molecular formula C9H8N2O and a molecular weight of 160.177 g/mol It is a heterocyclic compound containing two pyrrole rings connected by a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Debus-Radziszewski Synthesis: This method involves the reaction of glyoxal, ammonia, and an aldehyde under acidic conditions to form imidazole derivatives.
Wallach Synthesis: This method involves the cyclization of α-halo ketones with ammonia or primary amines.
Dehydrogenation of Imidazolines: This method involves the oxidation of imidazolines to form imidazoles.
Marckwald Synthesis: This method involves the reaction of α-halo ketones with ammonia or primary amines.
Amino Nitrile Synthesis: This method involves the reaction of amino nitriles with aldehydes or ketones.
Industrial Production Methods: The industrial production of di(1H-pyrrol-2-yl)methanone typically involves large-scale synthesis using optimized versions of the above-mentioned methods. The choice of method depends on factors such as yield, cost, and availability of starting materials.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Di(1H-pyrrol-2-yl)methanone can undergo oxidation reactions to form various oxidized derivatives.
Reduction: This compound can be reduced to form corresponding alcohols or amines.
Substitution: this compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution Reagents: Halogens, alkyl halides, and acyl halides.
Major Products:
Oxidation Products: Oxidized derivatives such as carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Di(1H-pyrrol-2-yl)methanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of di(1H-pyrrol-2-yl)methanone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Di(1H-pyrrol-2-yl)methanone can be compared with other similar compounds to highlight its uniqueness:
Di(1H-pyrrol-2-yl)methanethione: This compound has a sulfur atom instead of an oxygen atom in the methanone group.
(3,4-Dimethyl-1H-pyrrol-2-yl)(2-methyl-4-phenyl-1H-pyrrol-3-yl)methanone: This compound has additional methyl and phenyl groups.
Bis(5-iodo-1H-pyrrol-2-yl)methanone: This compound has iodine atoms in the pyrrole rings.
Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities .
Properties
CAS No. |
15770-21-5 |
---|---|
Molecular Formula |
C9H8N2O |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
di(pyrrol-1-yl)methanone |
InChI |
InChI=1S/C9H8N2O/c12-9(10-5-1-2-6-10)11-7-3-4-8-11/h1-8H |
InChI Key |
AVDNGGJZZVTQNA-UHFFFAOYSA-N |
SMILES |
C1=CNC(=C1)C(=O)C2=CC=CN2 |
Canonical SMILES |
C1=CN(C=C1)C(=O)N2C=CC=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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